Dianilinopyrimidine_01
Overview
Description
Synthesis Analysis
The synthesis of Dianilinopyrimidine_01 and related compounds often involves multi-step chemical reactions, including the use of 2,2'-bipyrimidine-containing copper(II) complexes and the nitration of pyrimidine derivatives. These methods highlight the complexity and precision required in synthesizing such compounds, ensuring the formation of the desired molecular structure with high purity and yield (Julve et al., 1993) (Latypov et al., 2007).
Molecular Structure Analysis
The molecular structure of Dianilinopyrimidine_01 is characterized by the presence of anilino groups attached to a pyrimidine ring, which significantly influences its chemical reactivity and interactions. X-ray crystallography studies provide detailed insights into the atomic arrangement and bonding within the compound, revealing its geometric configuration and electron distribution. This information is crucial for understanding the compound's reactivity and potential applications in various chemical processes (Navarro et al., 2000).
Chemical Reactions and Properties
Dianilinopyrimidine_01 undergoes various chemical reactions, including oxidation, reduction, and substitution, which can modify its properties and functionality. These reactions are fundamental for exploring the compound's potential in synthesis, catalysis, and other chemical applications. The compound's reactivity with different reagents and conditions reveals its versatility and potential as a building block in organic synthesis (Nguyen et al., 2015).
Scientific Research Applications
Drug Development for Histamine H2 Receptors : Dianilinopyrimidine_01 is used in the development of drugs acting as antagonists of histamine at H2 receptors, particularly in the synthesis of thioureas and cyanoguanidines (Ganellin, 1981).
Identifying Targets for Future Medicines : In drug research, Dianilinopyrimidine_01 helps in determining the most suitable points of attack for future medicines, thus expanding treatment options (Drews, 2000).
Treatment of Osteoarthritis : It is a potential inhibitor of MMP-13 (Matrix Metalloproteinase-13), offering promising pathways for the treatment of osteoarthritis (Li et al., 2008).
Cancer Treatment : Dianilinopyrimidine_01's derivatives are significant in the context of DPYD genotype and fluoropyrimidine dosing in cancer treatment. The DPYD genotype is linked to dosing recommendations for fluoropyrimidines based on their detoxifying metabolism (Caudle et al., 2013).
ALK Inhibitory Activities : Some derivatives of Dianilinopyrimidine_01, like 2,4-dianilino-5-fluoropyrimidine, show significant inhibitory activities against ALK and cytotoxic activities in specific cell lines, with potential as anti-tumor drugs (Yun et al., 2014).
Anti-diabetic Screening : Dianilinopyrimidine_01 derivatives have shown considerable fasting blood glucose levels compared to metformin hydrochloride, a well-known anti-diabetic drug (Ramya et al., 2017).
EGFR Inhibitors for Cancer : A specific dianilinopyrimidine compound, 4c, exhibited higher anti-tumor activities than Gefitinib, indicating potential in developing into an effective anti-tumor drug (Yan et al., 2022).
Safety And Hazards
Future Directions
The future directions for Dianilinopyrimidine_01 involve further investigation as a potential FAK inhibitor and anticancer agent . The results from the studies provide an understanding of features needed to inhibit each individual kinase and lay groundwork for future optimization efforts toward novel antimalarials .
properties
IUPAC Name |
2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHFWNBTUJMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580580 | |
Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine | |
CAS RN |
916603-07-1 | |
Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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